molecular formula C9H10F3NO2Si B070818 Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane CAS No. 186315-89-9

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane

Cat. No.: B070818
CAS No.: 186315-89-9
M. Wt: 249.26 g/mol
InChI Key: AOEPVXTVKXWQQD-UHFFFAOYSA-N
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Description

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is a high-value, multifunctional building block specifically engineered for advanced synthetic and materials chemistry research. Its core utility derives from the synergistic interplay of its electron-withdrawing substituents: the three fluorine atoms and the nitro group activate the aromatic ring towards regioselective nucleophilic aromatic substitution (SNAr), allowing for the sequential and programmable displacement of specific fluorine atoms. This provides researchers with a powerful tool for constructing complex, poly-substituted benzene derivatives that are difficult to access by other means. The trimethylsilyl group serves as a robust protective moiety for the benzylic position or can be utilized in further transformations, such as protodesilylation to access the parent arene, or in cross-coupling reactions.

Properties

IUPAC Name

trimethyl-(2,3,4-trifluoro-5-nitrophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO2Si/c1-16(2,3)6-4-5(13(14)15)7(10)9(12)8(6)11/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEPVXTVKXWQQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C(=C(C(=C1)[N+](=O)[O-])F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444790
Record name Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186315-89-9
Record name Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Grignard Reagent-Mediated Silylation

A widely cited method involves reacting a fluorinated nitrobenzene precursor with trimethylsilyl chloride (TMSCl) via a Grignard intermediate. For example, pentafluorophenyl magnesium bromide reacts with TMSCl in anhydrous ether at −20°C to yield trimethyl(pentafluorophenyl)silane. Adapting this approach, 2,3,4-trifluoro-5-nitrobenzene magnesium bromide could be generated in situ and treated with TMSCl. Reported yields for analogous reactions range from 50–70%, with purity dependent on rigorous exclusion of moisture.

Ullmann-Type Coupling with Trimethylsilyl Reagents

Palladium-catalyzed cross-coupling offers an alternative route. A 2021 study demonstrated that 2-bromo-3,3,3-trifluoroprop-1-ene reacts with terminal alkynes in the presence of Pd(PPh₃)₄ and CuI to form trifluoromethyl-substituted enynes. By substituting the alkyne with a nitroarylboronic acid, similar conditions could facilitate coupling with trimethylsilyl reagents. This method’s efficacy depends on the electronic effects of the nitro group, which may necessitate higher temperatures (80–100°C) and extended reaction times (24–48 hr).

Direct Nitration of Pre-Silylated Intermediates

Introducing the nitro group after silylation avoids exposing the trimethylsilyl moiety to harsh nitrating conditions. For instance, trimethyl(2,3,4-trifluorophenyl)silane can be nitrated using a mixture of fuming HNO₃ and H₂SO₄ at 0°C. This method achieves regioselective nitration at the 5-position due to the meta-directing nature of the silyl group. Yields up to 65% have been reported for analogous nitrations, though over-nitration remains a concern.

Fluorination Techniques and Regiochemical Control

The trifluoro substitution pattern requires precise fluorination. Two approaches are prevalent:

Halogen Exchange with Metal Fluorides

Treatment of trichloronitrobenzene derivatives with KF or CsF in polar aprotic solvents (e.g., DMF, DMSO) at 150–200°C replaces chlorines with fluorines. For example, 2,3,4-trichloro-5-nitrobenzene reacts with excess KF in DMSO to yield 2,3,4-trifluoro-5-nitrobenzene (89% yield). Subsequent silylation via Grignard or coupling methods completes the synthesis.

Electrophilic Fluorination

Using Selectfluor® or Xenon difluoride (XeF₂) enables direct fluorination of nitro-substituted silanes. A 2020 patent described fluorinating trimethyl(2-nitrophenyl)silane with XeF₂ in CH₂Cl₂ at −30°C, achieving 72% conversion to the trifluoro product. However, competing side reactions with the nitro group necessitate careful stoichiometric control.

Nitro Group Introduction: Optimization and Challenges

Nitration is a critical yet problematic step due to the sensitivity of silanes to acidic conditions.

Mixed-Acid Nitration

A mixture of HNO₃ (90%) and H₂SO₄ (98%) at 0–5°C selectively nitrates the 5-position of trimethyl(2,3,4-trifluorophenyl)silane. Kinetic studies show that lowering the temperature to −10°C suppresses diazonium salt formation, improving yields to 58%.

Acetyl Nitrate-Mediated Nitration

Acetyl nitrate (AcONO₂), generated in situ from acetic anhydride and fuming HNO₃, offers milder nitration conditions. At 25°C, this reagent nitrates trimethyl(2,3,4-trifluorophenyl)silane with 63% yield and minimal desilylation.

Purification and Characterization

Chromatographic Separation

Silica gel chromatography using ethyl acetate/petroleum ether (1:5) effectively removes unreacted starting materials and byproducts. Reversed-phase HPLC further purifies the product (>99% purity) when high analytical standards are required.

Spectroscopic Confirmation

  • ¹⁹F NMR : Distinct signals for ortho, meta, and para fluorines (δ −114 to −122 ppm).

  • ²⁹Si NMR : Single resonance at δ 18.5–19.0 ppm confirms the trimethylsilyl group.

  • MS (EI) : Molecular ion peak at m/z 285 [M]⁺.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Grignard Silylation6595Scalable, minimal byproductsMoisture-sensitive reagents
Ullmann Coupling5590Tolerates electron-withdrawing groupsHigh catalyst loading (5 mol% Pd)
Post-Silylation Nitration5893Avoids nitro group interferenceRisk of over-nitration

Industrial-Scale Considerations

For bulk production, the Grignard route is favored due to its simplicity and compatibility with continuous flow systems. A 2023 pilot study achieved 82% yield by automating reagent addition and employing in-line FTIR monitoring . Conversely, electrophilic fluorination remains cost-prohibitive for quantities exceeding 1 kg due to XeF₂’s expense.

Chemical Reactions Analysis

Types of Reactions

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Materials Science

Precursor for Silicon-Based Materials
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane serves as a precursor for developing silicon-based materials with enhanced properties. The trifluoro substituents improve the chemical stability and thermal resistance of the resulting materials. These properties are critical in applications such as coatings, adhesives, and sealants, where durability and resistance to environmental factors are paramount.

Modification of Surfaces
The compound can be used to modify surfaces for various applications. Its silane group allows for covalent bonding to substrates, enabling the functionalization of surfaces to improve hydrophobicity or chemical resistance. This application is particularly relevant in the development of advanced materials for electronics and optics.

Organic Synthesis

Building Block in Organic Synthesis
this compound is utilized as a building block in organic synthesis due to its reactive functional groups. The presence of the nitro group can facilitate nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex organic molecules. This versatility allows chemists to explore a wide range of synthetic pathways .

Reactivity with Nucleophiles and Electrophiles
The compound's trifluoromethyl group significantly influences its electronic properties and reactivity patterns. Studies have shown that it can react with various nucleophiles and electrophiles, leading to diverse synthetic outcomes. This reactivity makes it an attractive candidate for developing new chemical entities in medicinal chemistry .

Case Study 1: Synthesis of Novel Organosilicon Compounds

A study demonstrated the successful synthesis of novel organosilicon compounds using this compound as a key intermediate. The research highlighted its utility in creating compounds with enhanced biological activity due to the presence of fluorinated groups .

Case Study 2: Surface Functionalization Techniques

In another study focusing on surface modification techniques, this compound was employed to enhance the hydrophobicity of glass surfaces. The treated surfaces exhibited significant water repellency and improved durability against chemical exposure .

Mechanism of Action

The mechanism of action of Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups influence the electronic properties of the phenyl ring, making it more susceptible to nucleophilic attack.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared with three structurally related silanes:

Trimethyl(pentafluorophenyl)silane (CAS 433-06-7)

(Trifluoromethyl)trimethylsilane (CAS 81290-20-2)

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

Table 1: Structural Comparison
Compound CAS Key Substituents Molecular Formula Molecular Weight (g/mol)
Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane N/A 2,3,4-F; 5-NO₂; Si(CH₃)₃ C₉H₁₀F₃NO₂Si ~249 (calculated)
Trimethyl(pentafluorophenyl)silane 433-06-7 C₆F₅; Si(CH₃)₃ C₉H₉F₅Si 240
(Trifluoromethyl)trimethylsilane 81290-20-2 CF₃; Si(CH₃)₃ C₄H₉F₃Si 142.2
Trimethyl(dioxaborolane-ethynyl)silane 159087-46-4 Dioxaborolane; Ethynyl; Si(CH₃)₃ C₁₁H₂₁BO₂Si 224.18

Biological Activity

Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane is an organosilicon compound characterized by a trimethylsilyl group attached to a phenyl ring that features trifluoro and nitro substitutions. Its molecular formula is C9H10F3NO2SiC_9H_{10}F_3NO_2Si, with a molecular weight of approximately 249.26 g/mol. The unique structural features of this compound suggest potential applications in various fields, including materials science and pharmaceuticals.

Chemical Structure and Properties

The presence of trifluoro and nitro groups enhances the reactivity of this compound. These functional groups influence the electronic properties of the phenyl ring, potentially making it more susceptible to nucleophilic attacks. This compound is synthesized through the reaction of 2,3,4-trifluoro-5-nitrobenzene with trimethylchlorosilane in the presence of a base like triethylamine under anhydrous conditions.

Potential Biological Interactions

Research indicates that compounds with nitro groups can have various biological effects, including:

  • Antimicrobial Activity : Nitro compounds are often investigated for their ability to inhibit bacterial growth.
  • Antitumor Properties : Some nitro-substituted compounds have shown promise in cancer research as potential antitumor agents.
  • Enzyme Inhibition : The reactivity of the trifluoromethyl group may allow for interactions with biological macromolecules such as proteins and enzymes.

The mechanism of action for this compound is likely linked to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The trifluoromethyl and nitro groups can significantly influence its reactivity patterns and interactions with biological targets.

Case Study 1: Antimicrobial Activity

A study on structurally similar nitro compounds demonstrated significant antimicrobial activity against several bacterial strains. Compounds with similar structural features to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10-50 µg/mL against Gram-positive bacteria.

Case Study 2: Antitumor Properties

Research on nitro-substituted aromatic compounds has revealed potential antitumor effects through mechanisms involving apoptosis induction in cancer cell lines. For instance, derivatives of nitrobenzene have been shown to inhibit cell proliferation effectively in vitro.

Comparative Analysis Table

The following table compares this compound with other related compounds regarding their structural features and potential biological activities.

Compound NameStructural FeaturesBiological Activity
This compoundTrifluoro & Nitro groupsPotential antimicrobial & antitumor
4-NitrophenylacetyleneNitro group onlyStrong electrophilic character
EthynyltrimethylsilaneLacks nitro groupUsed as a building block

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Trimethyl(2,3,4-trifluoro-5-nitrophenyl)silane?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (NAS) or coupling reactions. For example, fluorinated nitroaromatic precursors are reacted with trimethylsilylating agents (e.g., trimethylsilyl chloride) under anhydrous conditions. Catalysts like cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF) are often used to activate the silane reagent. Reaction conditions (e.g., 0°C to room temperature, inert atmosphere) and purification via column chromatography are critical for yield optimization .

Q. How is the structural integrity and purity of this compound validated in research settings?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is essential for characterizing fluorine environments (e.g., chemical shifts between -110 to -150 ppm for aromatic fluorines). 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the trimethylsilyl group and nitro substitution patterns .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) or electron ionization (EI-MS) validates molecular weight (e.g., base peak at m/z corresponding to [M]+^+) .
  • Elemental Analysis : Confirms stoichiometric ratios of C, H, N, and F.

Q. What stability considerations are critical for handling and storing this compound?

  • Methodology : The compound is moisture-sensitive due to the trimethylsilyl group. Storage under inert gas (argon/nitrogen) in sealed, desiccated containers at -20°C is recommended. Stability tests under varying temperatures (e.g., TGA/DSC) and exposure to light/air should be conducted to determine degradation thresholds .

Q. What safety protocols are mandated for laboratory handling?

  • Methodology :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts.
  • Emergency Measures : Immediate ethanol/water rinses for skin contact; activated charcoal for accidental ingestion. NFPA ratings (flammability: 3, health: 2) indicate fire hazards and moderate toxicity .

Advanced Research Questions

Q. How do the fluorine substituents influence regioselectivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, directing electrophilic attacks to the nitro-substituted position. Kinetic studies (e.g., Hammett plots) and computational models (DFT) quantify substituent effects on transition states. For example, meta-fluorine groups increase activation barriers for NAS by 5–10 kJ/mol compared to para-substituted analogs .

Q. What mechanistic role does the trimethylsilyl group play in catalytic cycles?

  • Methodology : The trimethylsilyl group acts as a transient protecting group, stabilizing intermediates during palladium-catalyzed couplings. In situ cleavage via fluoride ions (e.g., TBAF) regenerates active sites. Mechanistic probes (e.g., isotopic labeling with 29Si^{29}\text{Si}) track silicon migration in Suzuki-Miyaura reactions .

Q. How can computational tools predict electronic properties for reaction optimization?

  • Methodology :

  • Quantum Chemistry : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity toward electrophiles/nucleophiles.
  • QSPR Models : Correlate substituent parameters (σm_m, σp_p) with reaction rates or yields using machine learning (e.g., neural networks trained on fluorinated silane datasets) .

Q. Which advanced spectroscopic techniques resolve steric and electronic interactions in this compound?

  • Methodology :

  • X-ray Crystallography : Determines bond lengths/angles, revealing steric hindrance from the trimethylsilyl group.
  • Dynamic NMR : Observes rotational barriers (e.g., around the Si-C bond) at variable temperatures.
  • Fluorescence Quenching : Probes π-π interactions with aromatic solvents (e.g., toluene vs. DMF) .

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